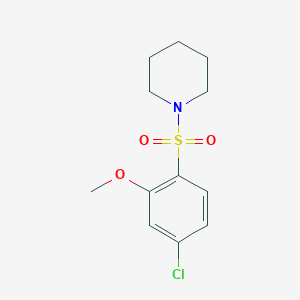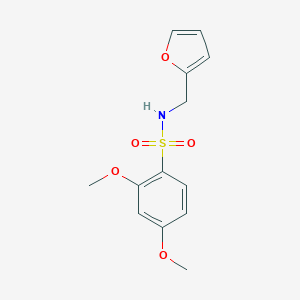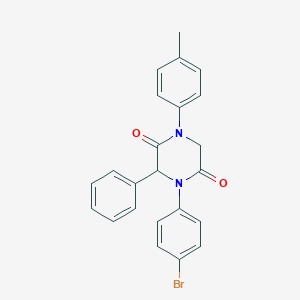
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BPP or BPP-10 and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-10 has been extensively studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Wirkmechanismus
BPP-10 induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the surface of cancer cells, which leads to the activation of caspase-8. The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. Both pathways converge on the activation of caspase-3, which leads to the cleavage of various cellular proteins and ultimately to apoptosis.
Biochemical and Physiological Effects:
BPP-10 has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of double-stranded DNA breaks, which ultimately leads to apoptosis. BPP-10 has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
BPP-10 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, there are some limitations to its use in lab experiments. BPP-10 is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, BPP-10 is not very soluble in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BPP-10. One direction is to further investigate its anticancer properties and potential use as a therapeutic agent. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods for BPP-10.
Synthesemethoden
BPP-10 can be synthesized using a multistep procedure starting from commercially available 4-bromoaniline, 4-methylacetophenone, and benzaldehyde. The first step involves the reaction of 4-bromoaniline with 4-methylacetophenone in the presence of potassium carbonate and acetic acid to obtain 4-(4-bromophenyl)-1-(4-methylphenyl)butan-1-one. The second step involves the reaction of 4-(4-bromophenyl)-1-(4-methylphenyl)butan-1-one with benzaldehyde in the presence of piperazine and acetic acid to obtain BPP-10.
Wissenschaftliche Forschungsanwendungen
BPP-10 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPP-10 induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways. It also inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. BPP-10 has also shown potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione |
|---|---|
Molekularformel |
C23H19BrN2O2 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H19BrN2O2/c1-16-7-11-19(12-8-16)25-15-21(27)26(20-13-9-18(24)10-14-20)22(23(25)28)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3 |
InChI-Schlüssel |
UKZFMECRYGNZIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
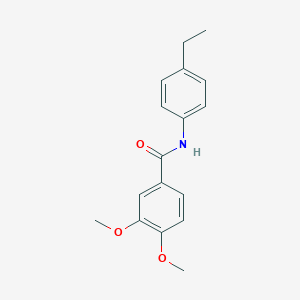
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)
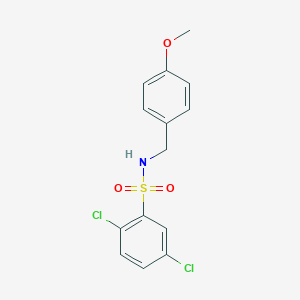
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
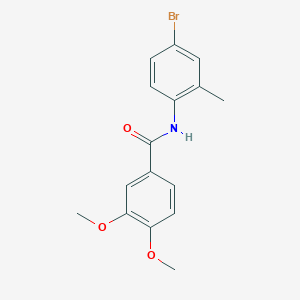

![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
